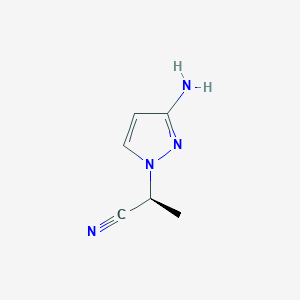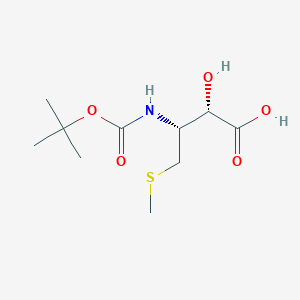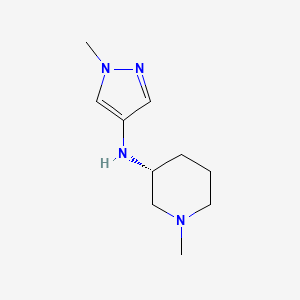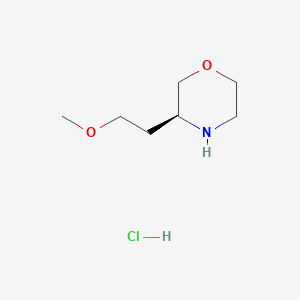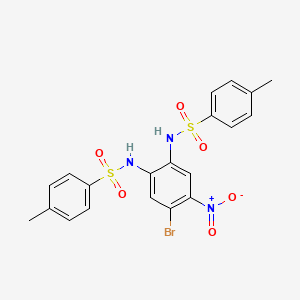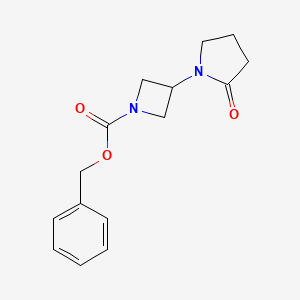
Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyrrolidinone compounds. One common method includes the use of benzyl aziridine-1-carboxylate as a starting material, which undergoes a ring expansion to form the azetidine ring . The reaction conditions often involve the use of catalysts such as cytochrome P450BM3 variants to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as HPLC and NMR analysis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The benzyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the benzyl group .
Scientific Research Applications
Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these biological molecules. The pathways involved may include enzyme inhibition or activation, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structural feature recurrent in antitumor agents.
Pyrrolizines: Known for their biological activity and use in medicinal chemistry.
Prolinol: Used in the synthesis of various bioactive molecules.
Uniqueness
Benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate is unique due to the combination of azetidine and pyrrolidinone rings in its structure.
Properties
Molecular Formula |
C15H18N2O3 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
benzyl 3-(2-oxopyrrolidin-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c18-14-7-4-8-17(14)13-9-16(10-13)15(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
InChI Key |
BFPGEXPAYKGUAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2CN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


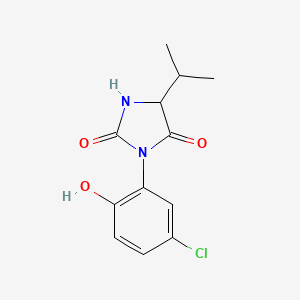

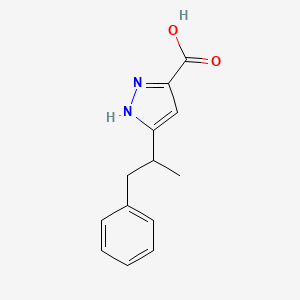
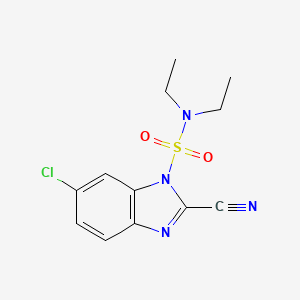
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)
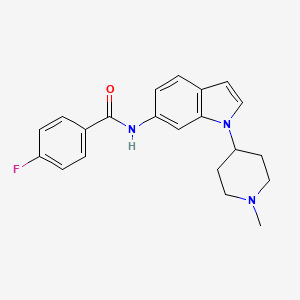
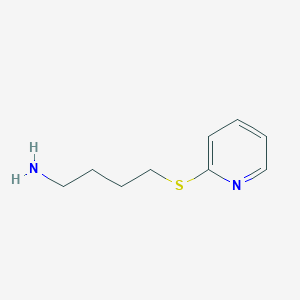
![(2R,3R,4S,5R)-2-[6-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propylamino]purin-9-yl]-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12940886.png)
